N-(5-chloro-2-methoxyphenyl)-2-(naphthalen-1-yloxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-2-(naphthalen-1-yloxy)acetamide, commonly known as NMN, is a chemical compound that has gained significant attention in scientific research due to its potential health benefits. NMN is a derivative of nicotinamide, a form of vitamin B3, and has been shown to have various biochemical and physiological effects in the body.
Wirkmechanismus
NMN works by increasing the levels of nicotinamide adenine dinucleotide (NAD+) in the body. NAD+ is a coenzyme that plays a crucial role in various biological processes, including metabolism and DNA repair. As we age, the levels of NAD+ in our bodies decrease, which can lead to various age-related diseases. NMN helps to restore NAD+ levels, which in turn improves physiological functions and may help to prevent age-related diseases.
Biochemical and Physiological Effects:
NMN has been shown to have various biochemical and physiological effects in the body. It has been shown to improve metabolism by increasing insulin sensitivity and reducing inflammation. Additionally, NMN has been shown to improve energy production by increasing the number of mitochondria in cells. It also has immune-boosting properties and may help to prevent age-related diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using NMN in lab experiments is its ability to improve metabolism and energy production, which can be useful in studying various physiological processes. Additionally, NMN has been shown to have anti-aging properties, which can be useful in studying age-related diseases. However, one limitation of using NMN in lab experiments is its potential toxicity at high doses. Careful dosing and monitoring are necessary to ensure the safety of lab animals.
Zukünftige Richtungen
There are several future directions for NMN research. One area of interest is its potential use in treating age-related diseases such as Alzheimer's and Parkinson's. Additionally, NMN may have applications in cancer treatment, as it has been shown to inhibit tumor growth in animal studies. Further research is needed to fully understand the potential health benefits of NMN and its mechanisms of action.
Conclusion:
In conclusion, NMN is a chemical compound that has gained significant attention in scientific research due to its potential health benefits. It has been shown to improve various physiological functions, including metabolism, energy production, and immune function. Additionally, NMN has been shown to have anti-aging properties and may help to prevent age-related diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the potential health benefits of NMN and its mechanisms of action.
Synthesemethoden
The synthesis of NMN involves the reaction between 5-chloro-2-methoxybenzoic acid and naphthalene-1-ol in the presence of acetic anhydride and pyridine. This reaction yields NMN as a white solid, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
NMN has been extensively studied in scientific research due to its potential health benefits. It has been shown to improve various physiological functions, including metabolism, energy production, and immune function. Additionally, NMN has been shown to have anti-aging properties and may help to prevent age-related diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Molekularformel |
C19H16ClNO3 |
---|---|
Molekulargewicht |
341.8 g/mol |
IUPAC-Name |
N-(5-chloro-2-methoxyphenyl)-2-naphthalen-1-yloxyacetamide |
InChI |
InChI=1S/C19H16ClNO3/c1-23-18-10-9-14(20)11-16(18)21-19(22)12-24-17-8-4-6-13-5-2-3-7-15(13)17/h2-11H,12H2,1H3,(H,21,22) |
InChI-Schlüssel |
APHPKONDIBCCNP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)COC2=CC=CC3=CC=CC=C32 |
Kanonische SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)COC2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.